molecular formula C19H22N2O4S B3462408 N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide

N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B3462408
M. Wt: 374.5 g/mol
InChI Key: AWLTZAQBCIRMSH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. MPSP is a sulfonamide derivative that has been shown to have promising effects in various biological systems, including the nervous and cardiovascular systems.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the nervous and cardiovascular systems. This compound has been shown to inhibit the activity of various enzymes and receptors, including acetylcholinesterase and adenosine receptors. Additionally, it has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. In the nervous system, it has been shown to increase dopamine levels and protect against oxidative stress and inflammation. In the cardiovascular system, it has been shown to improve cardiac function and reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its ability to target specific signaling pathways in biological systems and its potential therapeutic applications. However, limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide. One potential direction is to further investigate its therapeutic potential in various neurological and cardiovascular disorders, including Parkinson's disease, stroke, myocardial infarction, and heart failure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various biological systems. In particular, it has been shown to have promising effects in the nervous and cardiovascular systems. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, it has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-11-4-3-10-17(18)20-19(22)15-8-7-9-16(14-15)26(23,24)21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLTZAQBCIRMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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The entitled compound was produced according to the method of Example 73 but using 3-(piperidin-1-ylsulfonyl)benzoic acid and 2-methoxyaniline as the starting materials.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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